molecular formula C11H7F6NS2 B14778296 (2,6-Bis(trifluoromethylthio)phenyl)propanenitrile

(2,6-Bis(trifluoromethylthio)phenyl)propanenitrile

Cat. No.: B14778296
M. Wt: 331.3 g/mol
InChI Key: WVFLGIZMZYPDKR-UHFFFAOYSA-N
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Description

(2,6-Bis(trifluoromethylthio)phenyl)propanenitrile is a chemical compound with the molecular formula C11H7F6NS2 and a molecular weight of 331.3 g/mol It is characterized by the presence of two trifluoromethylthio groups attached to a phenyl ring, which is further connected to a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production methods for (2,6-Bis(trifluoromethylthio)phenyl)propanenitrile are designed to maximize efficiency and scalability. These methods often involve optimized reaction conditions and the use of specialized equipment to ensure consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

(2,6-Bis(trifluoromethylthio)phenyl)propanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl ring .

Scientific Research Applications

(2,6-Bis(trifluoromethylthio)phenyl)propanenitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,6-Bis(trifluoromethylthio)phenyl)propanenitrile involves its interaction with molecular targets and pathways within a system. The trifluoromethylthio groups can influence the compound’s reactivity and binding affinity, affecting its overall behavior in chemical and biological contexts .

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Difluorophenyl)propanenitrile
  • (2,6-Dichlorophenyl)propanenitrile
  • (2,6-Dimethylthio)phenyl)propanenitrile

Uniqueness

(2,6-Bis(trifluoromethylthio)phenyl)propanenitrile is unique due to the presence of two trifluoromethylthio groups, which impart distinct chemical properties compared to similar compounds. These properties include increased electron-withdrawing effects and enhanced stability, making it valuable for specific applications .

Properties

Molecular Formula

C11H7F6NS2

Molecular Weight

331.3 g/mol

IUPAC Name

3-[2,6-bis(trifluoromethylsulfanyl)phenyl]propanenitrile

InChI

InChI=1S/C11H7F6NS2/c12-10(13,14)19-8-4-1-5-9(20-11(15,16)17)7(8)3-2-6-18/h1,4-5H,2-3H2

InChI Key

WVFLGIZMZYPDKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)CCC#N)SC(F)(F)F

Origin of Product

United States

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